1-Bromo-3,5-bis(trifluoromethyl)benzene

Organometallic Chemistry Catalysis Electrochemistry

1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1) is a halogenated aromatic compound belonging to the class of trifluoromethyl-substituted bromobenzenes. Its molecular architecture features a benzene ring with a single bromine atom at the 1-position and two strongly electron-withdrawing trifluoromethyl (-CF3) groups at the symmetrical 3- and 5-positions.

Molecular Formula C8H3BrF6
Molecular Weight 293.00 g/mol
CAS No. 328-70-1
Cat. No. B1265498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-bis(trifluoromethyl)benzene
CAS328-70-1
Molecular FormulaC8H3BrF6
Molecular Weight293.00 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F
InChIInChI=1S/C8H3BrF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H
InChIKeyCSVCVIHEBDJTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1): Supplier & Procurement Specifications


1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1) is a halogenated aromatic compound belonging to the class of trifluoromethyl-substituted bromobenzenes. Its molecular architecture features a benzene ring with a single bromine atom at the 1-position and two strongly electron-withdrawing trifluoromethyl (-CF3) groups at the symmetrical 3- and 5-positions . This precise substitution pattern is fundamental to its function as a versatile intermediate in advanced organic synthesis. Key physical properties relevant to procurement and handling include a density of 1.699-1.726 g/mL at 25 °C, a boiling point range of 152-154 °C at standard atmospheric pressure, and a melting point of -16 °C, which ensures it remains a liquid at room temperature for ease of processing [1][2].

1-Bromo-3,5-bis(trifluoromethyl)benzene: Why Simple Substitution with Other Aryl Bromides Fails


In procurement for research and industrial synthesis, the assumption that one aryl bromide can be substituted for another is often a critical and costly error. 1-Bromo-3,5-bis(trifluoromethyl)benzene cannot be generically replaced by common analogs such as 1-Bromo-4-(trifluoromethyl)benzene or 1-Bromo-3-(trifluoromethyl)benzene. The symmetrical placement of two strong electron-withdrawing -CF3 groups profoundly deactivates the aromatic ring and uniquely polarizes the C-Br bond, which dictates its reactivity profile in metal-catalyzed cross-couplings and its ability to form stable organometallic intermediates . This is most dramatically illustrated in its singular and essential role as the precursor to the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) anion. Attempting this synthesis with a mono-trifluoromethyl analog or a regioisomer like 1-Bromo-2,4-bis(trifluoromethyl)benzene would fail to produce the BArF anion with its characteristic weakly coordinating and stabilizing properties, thereby rendering the final catalyst system or application non-functional [1][2]. The specific quantitative evidence that follows underpins this lack of substitutability.

1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1): Quantified Differentiation from Analogs for Procurement Decisions


Unique Precursor for the Essential Weakly Coordinating BArF Anion

1-Bromo-3,5-bis(trifluoromethyl)benzene is the definitive and primary precursor for synthesizing the sodium salt of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) anion. This is achieved via Grignard reagent formation (ArFMgBr) followed by reaction with NaBF4 [1][2]. The BArF anion is one of the most widely used 'weakly coordinating anions' due to its very low nucleophilicity and high chemical stability. The unique, symmetrical 3,5-bis(trifluoromethyl)phenyl substitution pattern is crucial, as it sterically shields the central boron atom and delocalizes the negative charge, preventing coordination to electrophilic metal centers [3].

Organometallic Chemistry Catalysis Electrochemistry

Enhanced Lipophilicity and Metabolic Stability Imparted by Dual -CF3 Groups

The presence of two trifluoromethyl groups at the 3- and 5-positions confers a substantially higher lipophilicity compared to mono-substituted or non-fluorinated analogs. This is a critical parameter in drug and agrochemical design, where increased lipophilicity (LogP) correlates with improved membrane permeability and metabolic stability. The target compound has a computed LogP of 4.49 [1], which is significantly higher than that of its mono-trifluoromethyl analogs.

Medicinal Chemistry Agrochemicals Drug Discovery

Distinct Physical Property Profile Compared to Regioisomers

The melting point and density of 1-Bromo-3,5-bis(trifluoromethyl)benzene differ from those of its 2,4-regioisomer, which can be a critical factor in process development, particularly for purification by distillation or crystallization of downstream products. The target compound has a density of 1.699-1.726 g/mL at 25 °C and a melting point of -16 °C, meaning it is a liquid at room temperature [1][2].

Process Chemistry Crystallization Purification

Enhanced Reactivity in Grignard and Cross-Coupling Reactions

The strong electron-withdrawing effect of the two -CF3 groups activates the C-Br bond for oxidative addition and facilitates halogen-metal exchange, making it a superior substrate for forming organometallic reagents (e.g., Grignard, organolithium) compared to less electron-deficient aryl bromides. This is a class-level inference based on the well-established principles of physical organic chemistry, where electron-withdrawing groups stabilize the developing negative charge in the transition state of these reactions [1].

Synthetic Methodology Cross-Coupling Organometallics

1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1): Key Research & Industrial Applications


Synthesis of Weakly Coordinating Anions (WCAs) for Homogeneous Catalysis

The primary and most critical application of 1-Bromo-3,5-bis(trifluoromethyl)benzene is as the precursor to the BArF class of anions. These anions are indispensable for generating and stabilizing highly electrophilic, coordinatively unsaturated metal cations that are the active species in many catalytic cycles, including olefin polymerization, hydrogenation, and various cross-coupling reactions [1][2]. The inability of alternative aryl bromides to form this specific anion makes procurement of this exact isomer essential for this field of research.

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The compound is widely employed as a building block in medicinal and agricultural chemistry. Its high lipophilicity (LogP 4.49) and metabolic stability, imparted by the dual -CF3 groups, make it a valuable motif for optimizing the pharmacokinetic properties of drug candidates [3]. It is particularly relevant in the synthesis of compounds targeting the central nervous system (CNS) and in the development of novel crop protection agents where enhanced bioavailability is required.

Functional Material Synthesis (Liquid Crystals and Polymers)

The strong electron-withdrawing nature and unique steric profile of the 3,5-bis(trifluoromethyl)phenyl group are exploited in the synthesis of advanced functional materials. As a versatile reagent in cross-coupling reactions, it is used to introduce this group into the structure of liquid crystalline molecules and specialty polymers, where it can be used to modulate the material's electronic, optical, and thermal properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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